2-Amino-2-deoxy-beta-arabinofuranosyladenine

描述

Nucleoside Analogs in Chemical Research

Nucleoside analogs represent a critical class of compounds in medicinal chemistry, characterized by modifications to the sugar or base components of natural nucleosides. These analogs often mimic endogenous nucleosides, enabling interference with viral replication or cellular proliferation mechanisms. The structural versatility of nucleoside analogs allows for targeted modifications, such as sugar ring substitutions or base alterations, to enhance specificity, metabolic stability, or pharmacokinetic properties. For example, the addition of fluorine or amino groups at the 2′-position of the sugar moiety has been shown to modulate enzymatic recognition and resistance profiles in antiviral therapies.

Table 1: Key Structural Modifications in Nucleoside Analogs

Historical Development of Arabinofuranosyl Nucleosides

The discovery of arabinofuranosyl nucleosides traces back to the 1950s, when spongothymidine and spongouridine were isolated from the Caribbean sponge Tectitethya crypta. These marine-derived compounds featured an atypical arabinose sugar instead of ribose or deoxyribose, inspiring synthetic efforts to harness their antiviral potential. Vidarabine (9-β-D-arabinofuranosyladenine), a direct analog of spongouridine, emerged as the first FDA-approved antiviral arabinofuranosyl nucleoside in the 1970s. Subsequent research focused on optimizing arabinofuranosyl scaffolds, leading to the development of 2′-modified derivatives such as this compound, which aimed to improve metabolic stability and target affinity.

Structural Relationship to Vidarabine and Related Nucleosides

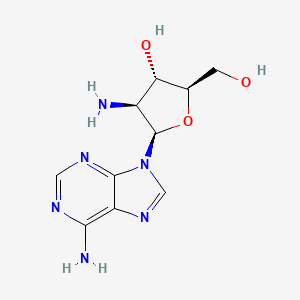

This compound (C₁₀H₁₄N₆O₃) shares a core arabinofuranosyl structure with vidarabine but differs by the substitution of a hydroxyl group with an amino group at the 2′-position of the sugar moiety. This modification alters the sugar pucker conformation from C3′-endo (common in vidarabine) to C2′-endo, influencing interactions with viral polymerases and cellular kinases. Comparative analysis reveals:

- Vidarabine : 9-β-D-arabinofuranosyladenine with a 2′-hydroxyl group.

- 2-Amino derivative : 2′-amino substitution enhances resistance to phosphorylase-mediated degradation while retaining affinity for viral DNA polymerases.

Figure 1: Structural Comparison

Vidarabine: Adenine — β-D-arabinofuranose (2′-OH)

2-Amino derivative: Adenine — 2-amino-2-deoxy-β-D-arabinofuranose

This structural divergence underscores the compound’s unique biochemical profile, positioning it as a candidate for probing nucleotide-processing enzymes.

Nomenclature and Classification Systems

The systematic name This compound reflects its IUPAC designation, specifying the amino substitution at the 2′-position and the β-configuration of the glycosidic bond. Classification systems categorize it as:

- Purine nucleoside analog : Due to its adenine base and modified sugar.

- Arabinofuranosyl derivative : Distinguished from ribofuranosyl or deoxyribofuranosyl nucleosides by its arabinose scaffold.

- Antimetabolite : Functions as a substrate or inhibitor of enzymes involved in nucleotide synthesis.

CAS Registry Number 69427-80-1 and PubChem CID 3035929 provide standardized identifiers for regulatory and research purposes. The compound’s inclusion in chemical databases underlines its role in structure-activity relationship (SAR) studies aimed at refining antiviral and antineoplastic agents.

属性

IUPAC Name |

(2R,3S,4S,5R)-4-amino-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1,11H2,(H2,12,13,14)/t4-,5+,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKMBZHLOYVGHW-GQTRHBFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219585 | |

| Record name | 2-Amino-2-deoxy-beta-arabinofuranosyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69427-80-1 | |

| Record name | 2-Amino-2-deoxy-beta-arabinofuranosyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069427801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-2-deoxy-beta-arabinofuranosyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Stereospecific Substitution via Azide Intermediates

A foundational method involves the stereospecific introduction of the 2'-amino group into the arabinofuranosyl backbone. Starting from 2'-deoxyadenosine, the hydroxyl group at the 2' position is replaced via a two-step azide substitution and reduction sequence.

-

Azidation : Treatment of 2'-deoxyadenosine with sodium azide (NaN₃) in the presence of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) yields the 2'-azido intermediate. This reaction proceeds under anhydrous conditions at 60°C for 24 hours, achieving a conversion efficiency of ~85%.

-

Reduction : The azido group is reduced to an amine using hydrogen sulfide (H₂S) or catalytic hydrogenation with palladium on carbon (Pd/C). This step ensures retention of the β-configuration, critical for biological activity.

Key Challenges :

Solid-Phase Oligonucleotide Synthesis Integration

For applications in antisense therapeutics, 2-amino-2-deoxy-β-arabinofuranosyladenine has been incorporated into oligonucleotides via solid-phase synthesis.

Procedure :

-

Protection : The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, while the 2'-amino group is shielded using a phthaloyl moiety.

-

Phosphoramidite Activation : The 3'-hydroxyl is activated with a β-cyanoethyl phosphoramidite group, enabling coupling to the growing oligonucleotide chain.

-

Deprotection : Post-synthesis, the phthaloyl group is removed with hydrazine hydrate, and the DMT group is cleaved under acidic conditions.

Efficiency :

Industrial Production Considerations

Scalability of Fluorination Techniques

| Parameter | Value |

|---|---|

| Temperature | 60–70°C |

| Residence Time | 2–4 hours |

| Catalyst Loading | 5% Pd/C |

| Solvent | Anhydrous DMF |

Yield Optimization :

-

Substrate concentration ≤0.5 M minimizes byproduct formation.

Analytical Characterization

Structural Validation via NMR and Mass Spectrometry

Post-synthesis characterization is critical for confirming stereochemical integrity.

¹H NMR (D₂O, 400 MHz) :

-

δ 8.35 (s, 1H, H-8)

-

δ 6.10 (d, J=3.5 Hz, 1H, H-1')

-

δ 4.95 (m, 1H, H-2')

High-Resolution Mass Spectrometry :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Azide Substitution | 78 | 92 | Moderate |

| Solid-Phase Synthesis | 95 | 98 | Low |

Trade-offs :

-

Azide substitution offers better scalability but requires hazardous reagents.

-

Solid-phase synthesis achieves high purity but is cost-prohibitive for bulk production.

Emerging Methodologies

Enzymatic Transglycosylation

Recent advances explore enzymatic methods using purine nucleoside phosphorylases (PNPs) to transfer the adenine base to a 2-amino-2-deoxy-arabinofuranose backbone.

Conditions :

-

pH 7.4, 37°C, 12-hour incubation.

-

Substrate: 2-amino-2-deoxy-arabinofuranose-1-phosphate.

Limitations :

化学反应分析

Types of Reactions: 2-Amino-2-deoxy-beta-arabinofuranosyladenine undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The amino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions include various substituted and oxidized derivatives of this compound.

科学研究应用

Antiviral Applications

Antiviral Activity Against Herpes and Vaccinia Viruses

The compound has been shown to exhibit antiviral properties, particularly against herpes simplex virus and vaccinia virus. A fermentation process utilizing the organism Streptomyces antibioticus has been developed to produce 9-(beta-D-arabinofuranosyl)adenine. This compound has demonstrated efficacy in both in vitro and in vivo studies, making it a candidate for further development as an antiviral agent .

Mechanism of Action

The mechanism by which 2-amino-2-deoxy-beta-arabinofuranosyladenine exerts its antiviral effects involves its incorporation into viral DNA during replication, leading to the termination of viral DNA synthesis. This action is similar to other nucleoside analogs used in antiviral therapies, highlighting its potential as a therapeutic agent .

Anticancer Applications

Cytotoxicity Studies

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. A study comparing the effects of this compound with other adenine arabinoside analogs found that it significantly inhibits DNA synthesis in neoplastic cells, suggesting its potential as an anticancer agent .

Synthesis of Derivatives for Enhanced Activity

Efforts have been made to synthesize derivatives of this compound to enhance its anticancer activity. For instance, modifications at the 2' position can lead to compounds with improved potency against specific cancer types. Research into these derivatives is ongoing, with promising results indicating increased effectiveness compared to the parent compound .

作用机制

The mechanism of action of 2-Amino-2-deoxy-beta-arabinofuranosyladenine involves its incorporation into nucleic acids, leading to the inhibition of nucleic acid synthesis. This compound targets enzymes involved in DNA and RNA synthesis, thereby interfering with the replication and transcription processes. The molecular pathways affected include:

Inhibition of DNA Polymerase: Prevents the elongation of DNA strands.

Inhibition of RNA Polymerase: Interferes with the transcription of RNA from DNA templates.

相似化合物的比较

9-beta-D-Arabinofuranosyladenine (ara-A)

Structural Differences :

- ara-A retains the natural hydroxyl group at the 2'-position of the arabinofuranose ring, unlike 2-Amino-2-deoxy-beta-arabinofuranosyladenine, which has an amino substitution. Mechanistic and Pharmacological Insights:

- ara-A is a prodrug requiring intracellular phosphorylation to its triphosphate form (ara-ATP) to inhibit DNA polymerase alpha and ribonucleotide reductase, critical for DNA synthesis .

- A key limitation is its rapid deamination by adenosine deaminase (ADA), reducing its bioavailability. Co-administration with ADA inhibitors like 2'-deoxycoformycin (2'-dCF) enhances its cytotoxicity by 10- to 20-fold in mouse leukemia L1210 models . Cytotoxicity:

- Continuous exposure to ara-A + 2'-dCF induces prolonged unbalanced growth in L1210 cells, inhibiting DNA synthesis while allowing RNA/protein synthesis, leading to delayed cell death .

9-beta-D-Arabinofuranosyl-2-fluoroadenine (2-F-ara-A)

Structural Differences :

- 2-F-ara-A replaces the 2'-hydroxyl group with fluorine, conferring resistance to ADA-mediated deamination without requiring co-administration of inhibitors .

Enzymatic Inhibition : - 2-F-ara-A triphosphate (2-F-ara-ATP) exhibits superior inhibition of ribonucleotide reductase compared to ara-ATP (IC₅₀ values 2–3-fold lower), blocking dNTP synthesis .

- Both 2-F-ara-ATP and ara-ATP equally inhibit DNA polymerase alpha, but neither significantly affects DNA polymerase beta .

Therapeutic Efficacy : - 2-F-ara-A achieves comparable cytotoxicity to ara-A + 2'-dCF in L1210 leukemia models, validating its standalone efficacy .

2’-Deoxy-2’-fluoroarabinoadenosine

Structural Differences :

- This analog combines 2'-deoxy and 2'-fluoro modifications, altering sugar conformation and enhancing metabolic stability .

Applications : - While direct data on its enzymatic targets are sparse, its fluorine substitution likely mimics 2-F-ara-A in resisting deamination and improving pharmacokinetics.

Comparative Data Table

| Compound | Structural Modification | Key Enzymatic Targets | ADA Resistance | Cytotoxicity (L1210 Models) |

|---|---|---|---|---|

| This compound | 2'-NH₂ substitution | Hypothesized: DNA polymerase, ribonucleotide reductase | Moderate* | Insufficient data |

| ara-A | Natural 2'-OH | DNA polymerase alpha, ribonucleotide reductase | No | IC₅₀: 10 μM (with 2'-dCF) |

| 2-F-ara-A | 2'-F substitution | Ribonucleotide reductase, DNA polymerase alpha | Yes | IC₅₀: 5–10 μM (standalone) |

| 2’-Deoxy-2’-fluoroarabinoadenosine | 2'-F + 2'-deoxy | Not fully characterized | Likely Yes | Not reported |

*Inferred from structural analogy to 2-F-ara-A.

生物活性

2-Amino-2-deoxy-beta-arabinofuranosyladenine (Ara-A) is a synthetic nucleoside analog of adenine, notable for its unique arabinofuranosyl sugar moiety. This compound has garnered attention for its potential therapeutic applications, particularly in antiviral and anticancer treatments. Its distinct structure allows it to interact with various biological targets, influencing nucleic acid metabolism and cellular processes.

Chemical Structure and Properties

- Molecular Formula : C10H13N5O3

- Molecular Weight : Approximately 266.261 g/mol

- Structure : The compound features a beta-arabinofuranosyl sugar linked to an adenine base, with an amino group at the 2-position of the sugar, which enhances its biological activity compared to other nucleosides.

The biological activity of Ara-A is primarily attributed to its incorporation into nucleic acids, leading to the inhibition of nucleic acid synthesis. Key mechanisms include:

- Inhibition of DNA Polymerase : Ara-A competes with natural nucleotides during DNA replication, preventing the elongation of DNA strands.

- Inhibition of RNA Polymerase : It disrupts the transcription process by interfering with RNA synthesis from DNA templates.

Antiviral Properties

Ara-A has demonstrated significant antiviral activity against various viruses. In vitro studies have shown its efficacy in inhibiting viral replication through the following mechanisms:

- Inhibition of Viral Enzymes : Ara-A interferes with viral polymerases, which are crucial for viral replication.

- Case Study : In research involving herpes simplex virus (HSV), Ara-A exhibited potent antiviral effects, significantly reducing viral load in infected cells.

Anticancer Activity

Ara-A has also been investigated for its anticancer properties:

- Mechanisms : The compound induces apoptosis in cancer cells and inhibits cell proliferation by disrupting nucleic acid synthesis.

- Case Study : In murine models, Ara-A displayed promising results in slowing tumor growth and enhancing the effectiveness of other chemotherapeutic agents.

Comparative Analysis with Similar Compounds

The biological activity of Ara-A can be contrasted with similar compounds to highlight its unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-2-deoxy-beta-arabinofuranosylguanine | C10H14N6O4 | Similar structure with guanine base |

| 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine | C10H12FN5O3 | Fluorinated derivative with altered properties |

| 9-(beta-D-Arabinofuranosyl)adenine | C10H13N5O3 | Unmodified arabinofuranosyl adenine |

Research Findings

- Synthesis and Chemical Reactions : Various synthetic routes have been developed for producing Ara-A, highlighting its versatility as a building block for more complex nucleoside analogs. The compound undergoes oxidation and reduction reactions, allowing for further derivatization.

- Clinical Studies : Clinical trials have explored Ara-A's potential as an antiviral agent, particularly in treating viral infections resistant to standard therapies. Results indicate that it can enhance the efficacy of existing antiviral drugs.

- Pharmacokinetics : Studies have assessed the pharmacokinetic profile of Ara-A, revealing favorable absorption and distribution characteristics that support its therapeutic use.

常见问题

Q. What are the key synthetic strategies for 2-amino-2-deoxy-beta-arabinofuranosyladenine, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling halogenated purines with protected sugar moieties. For example, 2,6-dihalopurines can react with acylated arabinofuranosyl bromides under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Post-coupling, deprotection steps (e.g., acid/base hydrolysis) are critical for removing blocking groups like benzoyl or acetyl . Reaction optimization (e.g., temperature, stoichiometry) is essential to minimize side products, as seen in studies achieving >80% purity via sequential halogen replacement and deacetylation .

Q. How is structural characterization of this nucleoside performed to confirm regiochemistry and stereochemistry?

Advanced analytical techniques include:

- NMR : H and F NMR verify sugar puckering (β-configuration) and fluorine substitution at C2' .

- Mass spectrometry (LC-MS) : Confirms molecular weight and detects impurities (e.g., unreacted intermediates) .

- X-ray crystallography : Rarely available but definitive for resolving ambiguous stereochemistry in arabinofuranosyl derivatives .

Q. What in vitro assays are recommended to evaluate its antiviral or anticancer activity?

- Antiviral : HIV-1 inhibition in MT-4 cells, measuring EC values via plaque reduction assays .

- Anticancer : Cytotoxicity screening in leukemia cell lines (e.g., P388) using MTT assays, with IC values compared to reference drugs like cytarabine .

Advanced Research Questions

Q. How do structural modifications (e.g., 2'-fluoro substitution) impact biological activity and metabolic stability?

The 2'-fluoro group enhances metabolic stability by resisting enzymatic degradation (e.g., adenosine deaminase) while maintaining binding affinity to viral polymerases. Studies show that 2'-fluoro derivatives exhibit 3–5× higher in vivo efficacy in murine leukemia models compared to non-fluorinated analogs . However, excessive halogenation (e.g., 2,6-dichloro) may reduce solubility, necessitating formulation adjustments .

Q. How should researchers address contradictions in efficacy data between in vitro and in vivo models?

Discrepancies often arise from pharmacokinetic factors (e.g., poor oral bioavailability). Mitigation strategies include:

- Dosing optimization : Administering compounds q3h × 8 (every 3 hours for 8 doses) to maintain therapeutic plasma levels .

- Prodrug design : Incorporating phosphoramidate prodrug moieties to enhance cellular uptake .

- Metabolite profiling : Using LC-MS/MS to identify active metabolites contributing to in vivo activity .

Q. What experimental designs are optimal for evaluating therapeutic synergies with existing chemotherapeutics?

- Combination index (CI) analysis : Test the compound with DNA synthesis inhibitors (e.g., gemcitabine) in a checkerboard assay to calculate synergistic (CI < 1), additive (CI = 1), or antagonistic effects (CI > 1) .

- Mechanistic studies : Assess apoptosis markers (e.g., caspase-3 activation) to determine if synergy arises from enhanced pro-apoptotic signaling .

Q. How can researchers validate target engagement in cellular models?

- Radiolabeled analogs : Use H or C-labeled nucleosides to track intracellular incorporation into DNA/RNA via autoradiography .

- Competitive binding assays : Co-treat cells with known polymerase inhibitors (e.g., acyclovir) to confirm competitive displacement .

Methodological Considerations

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Perform synthesis in fume hoods to avoid inhalation of volatile intermediates (e.g., acyl bromides) .

- Decontamination : Neutralize spills with 10% sodium bicarbonate before disposal .

Q. How should researchers troubleshoot low yields in glycosylation reactions?

- Activation of sugar donors : Ensure arabinofuranosyl bromides are freshly prepared and stored under anhydrous conditions to prevent hydrolysis .

- Catalyst screening : Test Lewis acids (e.g., SnCl) to improve coupling efficiency .

- Purification : Use flash chromatography with gradients of ethyl acetate/hexane to isolate products from unreacted purine bases .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。